molecular formula C14H19N3O2S B7711279 N-butyl-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide

N-butyl-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide

Cat. No.: B7711279
M. Wt: 293.39 g/mol
InChI Key: CQXRXONTEOBSNM-UHFFFAOYSA-N
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Description

N-butyl-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide is a synthetic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, which is a five-membered ring containing sulfur, and an oxadiazole ring, which is a five-membered ring containing oxygen and nitrogen

Properties

IUPAC Name

N-butyl-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-2-3-9-15-12(18)7-4-8-13-16-14(17-19-13)11-6-5-10-20-11/h5-6,10H,2-4,7-9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXRXONTEOBSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CCCC1=NC(=NO1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through various methods, including the use of thiophene derivatives as starting materials.

    Formation of the Butanamide Moiety: This involves the reaction of butylamine with the intermediate compounds formed in the previous steps.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can yield amines.

Scientific Research Applications

    Medicinal Chemistry: It may be explored for its potential as a therapeutic agent due to its unique structural features.

    Material Science: The compound’s heterocyclic rings can impart desirable properties for use in advanced materials.

    Biological Studies: It can be used as a probe to study biological processes involving sulfur and nitrogen-containing heterocycles.

Mechanism of Action

The mechanism of action of N-butyl-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide involves its interaction with specific molecular targets. The thiophene and oxadiazole rings can interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as 2-butylthiophene and 2-octylthiophene are similar in structure and have applications in medicinal chemistry.

    Oxadiazole Derivatives: Compounds containing the oxadiazole ring, such as 1,2,4-oxadiazole-5-carboxylic acid derivatives, are also similar.

Uniqueness

N-butyl-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide is unique due to the combination of the thiophene and oxadiazole rings with a butanamide moiety. This unique structure may impart specific properties that are not present in other similar compounds, making it a valuable target for further research and development.

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